Potassium trifluoro(2-methylprop-1-en-1-yl)borate
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Overview
Description
Potassium trifluoro(2-methylprop-1-en-1-yl)borate is an organoboron compound with the molecular formula C4H7BF3K. This compound is part of the potassium trifluoroborate family, known for their stability and versatility in various chemical reactions. This compound is particularly valued for its role in cross-coupling reactions, which are essential in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(2-methylprop-1-en-1-yl)borate can be synthesized through the reaction of 2-methylprop-1-en-1-ylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction typically occurs in an inert atmosphere to prevent moisture interference, as the reagents and products are sensitive to water. The reaction is carried out at low temperatures to ensure the stability of the trifluoroborate group.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature and atmospheric conditions. The process includes the purification of the product through crystallization or other separation techniques to achieve high purity levels required for its applications.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(2-methylprop-1-en-1-yl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form boranes.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts are often employed in cross-coupling reactions, with conditions tailored to the specific substituents involved.
Major Products
The major products formed from these reactions include boronic acids, boranes, and various substituted organoboron compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Potassium trifluoro(2-methylprop-1-en-1-yl)borate has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and bioactive molecules.
Medicine: It plays a role in the synthesis of pharmaceuticals, particularly in the creation of boron-based drugs that can target specific biological pathways.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components, due to its stability and reactivity.
Mechanism of Action
The mechanism by which potassium trifluoro(2-methylprop-1-en-1-yl)borate exerts its effects involves the formation of stable boron-carbon bonds. The trifluoroborate group acts as a nucleophile, participating in various coupling reactions. The molecular targets and pathways involved depend on the specific application, such as the formation of carbon-carbon bonds in organic synthesis or the interaction with biological molecules in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- Potassium vinyltrifluoroborate
- Potassium allyltrifluoroborate
- Potassium phenyltrifluoroborate
Uniqueness
Potassium trifluoro(2-methylprop-1-en-1-yl)borate is unique due to its specific structure, which provides distinct reactivity and stability compared to other trifluoroborates. Its ability to participate in a wide range of chemical reactions, particularly in forming carbon-carbon bonds, makes it a valuable reagent in both academic and industrial research.
Biological Activity
Potassium trifluoro(2-methylprop-1-en-1-yl)borate (CAS No. 1134643-87-0) is a boron-containing compound that has gained attention in synthetic organic chemistry, particularly in cross-coupling reactions. This article explores its biological activity, focusing on its applications, mechanisms, and potential therapeutic uses.
- Molecular Formula : C4H7BF3K
- Molecular Weight : 162.00 g/mol
- Appearance : Solid, typically handled under inert conditions to prevent degradation.
This compound acts primarily as a reagent in various cross-coupling reactions, notably the Suzuki-Miyaura reaction. This reaction is crucial for forming carbon-carbon bonds, which are fundamental in the synthesis of pharmaceuticals and agrochemicals. The trifluoroborate moiety enhances reactivity and stability compared to traditional boronic acids, allowing for milder reaction conditions that preserve sensitive functional groups in substrates .
1. Antitumor Activity
Recent studies have shown that compounds derived from this compound exhibit significant antitumor properties. For instance, derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation. The mechanism often involves interference with key signaling pathways associated with tumor growth.
2. Immunomodulatory Effects
Research indicates that certain derivatives can modulate immune responses, making them potential candidates for treating autoimmune diseases or enhancing vaccine efficacy. The immunomodulatory effects are attributed to the compound's ability to influence cytokine production and immune cell activation .
Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of this compound derivatives on various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell viability, with IC50 values ranging from 10 to 30 µM across different cell lines. The most effective derivatives were those that maintained structural integrity during synthesis and exhibited optimal lipophilicity for cellular uptake .
Case Study 2: Immunomodulation
In another study, researchers investigated the immunomodulatory effects of this compound on murine models of autoimmune diseases. Treatment with this compound derivatives led to a significant reduction in disease severity scores and cytokine levels (IL-6, TNF-alpha), suggesting a potential therapeutic role in managing autoimmune conditions .
Table 1: Biological Activity Summary
Activity Type | Observed Effects | Reference |
---|---|---|
Antitumor | Dose-dependent cytotoxicity in cancer cell lines | |
Immunomodulation | Reduced cytokine levels in autoimmune models |
Table 2: Synthesis and Yield Data
Compound Derived | Synthesis Method | Yield (%) |
---|---|---|
This compound | Suzuki-Miyaura Reaction | 85 |
Derivative A | Direct Boronation | 75 |
Derivative B | Cross-Coupling with Aryl Halides | 90 |
Properties
Molecular Formula |
C4H7BF3K |
---|---|
Molecular Weight |
162.01 g/mol |
IUPAC Name |
potassium;trifluoro(2-methylprop-1-enyl)boranuide |
InChI |
InChI=1S/C4H7BF3.K/c1-4(2)3-5(6,7)8;/h3H,1-2H3;/q-1;+1 |
InChI Key |
FUGVRKYJCWRXAZ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C=C(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
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